

Tributylhexadecylphosphonium bromide structure and formula

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Tributylhexadecylphosphonium
bromide*

CAS No.: 14937-45-2

Cat. No.: B079125

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Technical Profile:

Tributylhexadecylphosphonium Bromide Advanced Reagent Guide for Pharmaceutical Synthesis & Material Science[1][2][3]

Executive Summary

Tributylhexadecylphosphonium bromide (CAS: 14937-45-2), often abbreviated as TBHDPB, is a quaternary phosphonium salt characterized by its high lipophilicity and thermal stability. Unlike its ammonium counterparts, the phosphonium center offers distinct electronic advantages, including a larger atomic radius and higher polarizability, which facilitate looser ion pairing. This property makes TBHDPB a premier Phase Transfer Catalyst (PTC) in drug development, particularly for nucleophilic substitution reactions where "naked" anion reactivity is required. Additionally, its surfactant properties are leveraged in the synthesis of nanomaterials and as a biocidal agent in sterile manufacturing environments.

Part 1: Chemical Identity & Structural Analysis

The efficacy of TBHDPB stems from its asymmetric structure: three short-chain butyl groups provide steric bulk around the cationic center, while the long hexadecyl (cetyl) chain confers

significant hydrophobicity, enabling deep penetration into organic phases.

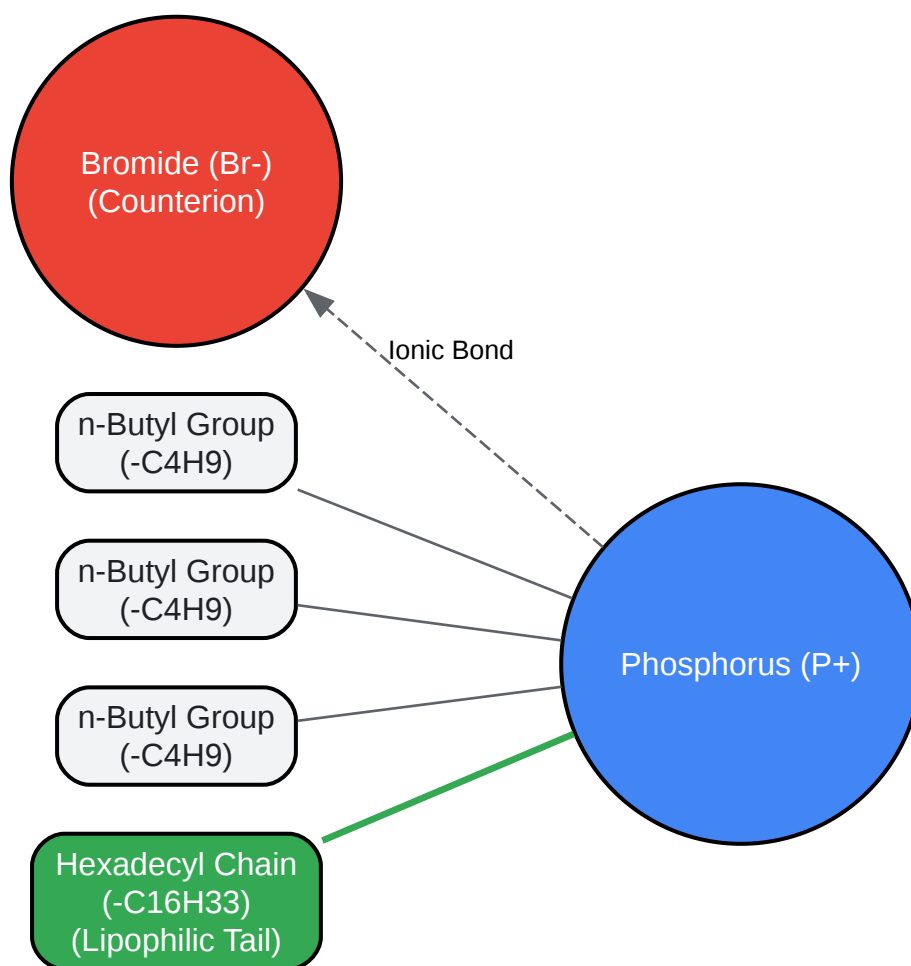
Chemical Formula:

Molecular Weight: 507.67 g/mol IUPAC Name: Tributyl(hexadecyl)phosphonium bromide

Synonyms: Cetyltributylphosphonium bromide, TBHDPB[1]

Structural Visualization

The following diagram illustrates the quaternary cationic center and the dissociation of the bromide counterion, which is critical for its catalytic cycle.



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Figure 1: Structural schematic of **Tributylhexadecylphosphonium bromide**, highlighting the lipophilic hexadecyl tail responsible for organic phase partitioning.

Part 2: Physicochemical Properties[6]

Researchers must account for the hygroscopic nature of TBHDPB. While it is a solid at room temperature, it transitions to a liquid phase at relatively low temperatures, which can be advantageous for solvent-free melt reactions.

Property	Value	Context for Research
Appearance	White to off-white crystalline powder	Visual purity indicator; yellowing suggests oxidation.
Melting Point	56–64 °C	Low melting point allows use in "melt" phase transfer catalysis without solvents.
Solubility	Soluble in MeOH, CHCl ₃ , DCM, Toluene	Highly organophilic; partitions strongly into organic layers.
Hygroscopicity	High	Must be stored under inert gas (Ar/N ₂) to prevent water uptake which deactivates the catalyst.
Thermal Stability	> 200 °C (approx.)	Superior to quaternary ammonium salts (which degrade via Hofmann elimination <150 °C).

Part 3: Synthesis & Purification Protocol

For high-purity applications (e.g., API synthesis), commercial grades may require recrystallization. Below is a standard synthesis protocol for laboratory-scale production.

Reaction:

Experimental Workflow

- Reagent Prep: Charge a flame-dried, nitrogen-flushed 3-neck flask with Tributylphosphine (1.0 eq) and anhydrous Acetonitrile (solvent).

- Addition: Add 1-Bromohexadecane (1.05 eq) dropwise via syringe pump to control exotherm.
- Reflux: Heat the mixture to reflux (approx. 80-82 °C) for 24–48 hours under atmosphere. Note: Phosphines are air-sensitive; maintain strict inert conditions.
- Workup:
 - Evaporate solvent under reduced pressure.[2]
 - Wash the resulting residue with non-polar solvent (e.g., Hexane or Diethyl Ether) to remove unreacted starting materials (both starting materials are soluble in hexane, the product is not).
- Purification: Recrystallize from Ethyl Acetate/Acetone mixture.
- Drying: Dry in a vacuum oven at 40 °C over for 12 hours.

Part 4: Applications in Drug Development

1. Phase Transfer Catalysis (PTC)

TBHDPP is a "Phase II" drug development reagent, used to scale up synthesis of Active Pharmaceutical Ingredients (APIs). Its primary function is to transport anionic nucleophiles (e.g.,

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,

) from an aqueous phase into an organic phase where the electrophilic substrate resides.

Why TBHDPP over Ammonium Salts (TBAB)?

- Looser Ion Pairs: The larger radius of Phosphorus reduces the electrostatic attraction between

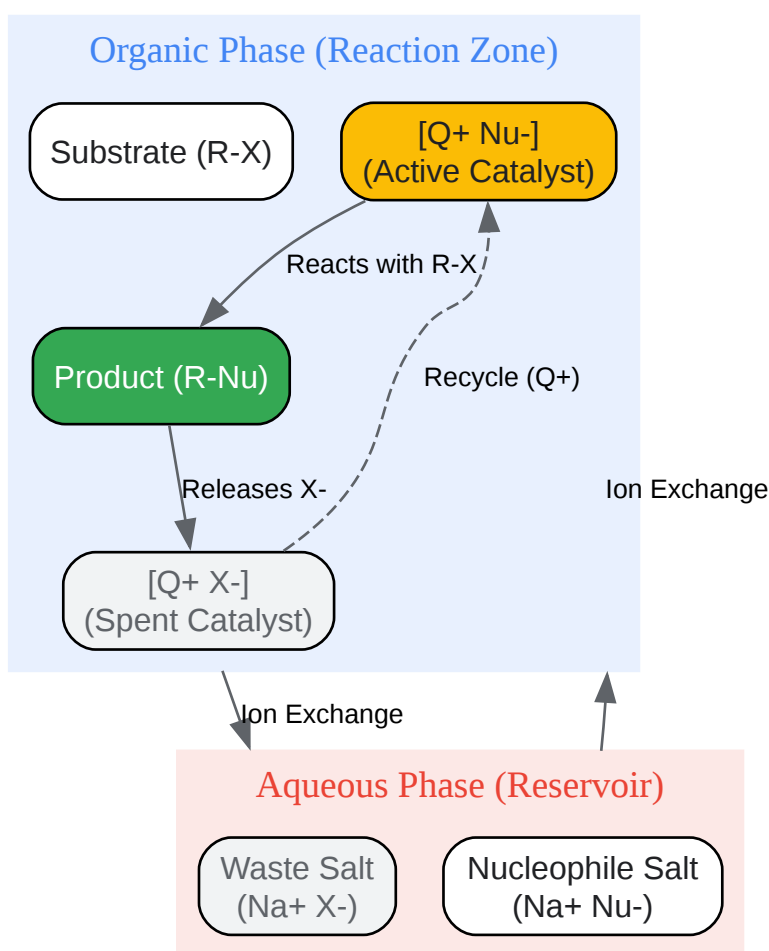
and the nucleophile anion. This creates a "naked," highly reactive anion in the organic phase, accelerating reaction rates by orders of magnitude.

- Thermal Durability: Many API syntheses require high temperatures that would decompose ammonium catalysts.

Mechanism of Action: Nucleophilic Substitution

The following diagram details the catalytic cycle for a generic cyanation reaction (R-Br

R-CN) used in synthesizing nitrile-containing drug intermediates.



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Figure 2: Phase Transfer Catalysis cycle showing the transport of nucleophile (Nu^-) by the Quaternary Phosphonium (Q^+) across the phase boundary.

2. Biocidal & Surface Applications

In sterile manufacturing, quaternary phosphonium salts exhibit potent antimicrobial activity.[3] TBHDPB disrupts bacterial cell membranes via its long hexadecyl chain. It is investigated as a coating for medical devices to prevent biofilm formation, a critical factor in reducing hospital-acquired infections during clinical trials.

Part 5: Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[4]
Eye Irritation	H319	Causes serious eye irritation. [4]
STOT-SE	H335	May cause respiratory irritation.

Handling Protocols:

- PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat are mandatory.
- Inhalation: Handle only in a fume hood. The powder can be irritating to mucous membranes.
- Storage: Store under Argon or Nitrogen. The compound is hygroscopic; moisture absorption alters stoichiometry and catalytic efficiency.

References

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- To cite this document: BenchChem. [Tributylhexadecylphosphonium bromide structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079125#tributylhexadecylphosphonium-bromide-structure-and-formula\]](https://www.benchchem.com/product/b079125#tributylhexadecylphosphonium-bromide-structure-and-formula)

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